

# Protocol for Apoptosis Assay in Cells Treated with Capivasertib

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## Compound of Interest

Compound Name: Capivasertib

Cat. No.: B1684468

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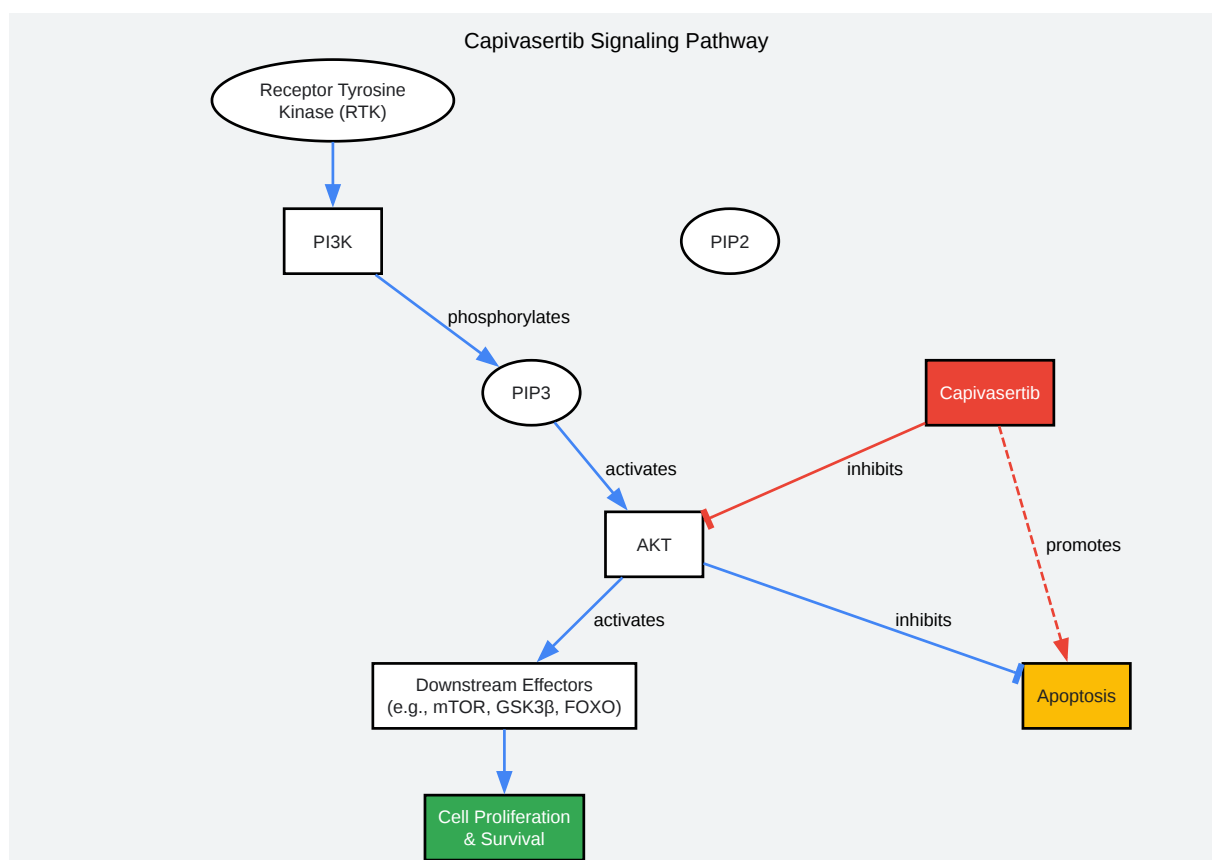
## Introduction

**Capivasertib** (AZD5363) is a potent and selective pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and apoptosis resistance.[1][3] By inhibiting AKT, **Capivasertib** effectively blocks downstream signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells with aberrant AKT pathway activation.[4][5] These application notes provide detailed protocols for quantifying apoptosis in cancer cell lines treated with **Capivasertib** using three standard methods: Annexin V/PI staining, TUNEL assay, and Caspase-Glo® 3/7 assay.

## Mechanism of Action: Capivasertib-Induced Apoptosis

**Capivasertib** is an ATP-competitive inhibitor that prevents the phosphorylation and activation of AKT.[4] This inhibition disrupts the PI3K/AKT/mTOR signaling cascade, which is a key regulator of cell survival and proliferation.[3][6] In cancer cells with alterations in the PI3K/AKT/PTEN pathway, such as PIK3CA mutations or PTEN loss, **Capivasertib** can effectively suppress tumor growth by inducing programmed cell death, or apoptosis.[2][6] The inhibition of AKT leads to the dephosphorylation of its downstream targets, which in turn

modulates the expression and function of proteins involved in the apoptotic process, ultimately leading to the activation of caspases and the execution of apoptosis.[3][5]



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**Capivasertib** inhibits AKT, leading to apoptosis.

## Data Presentation

The following tables summarize quantitative data on the induction of apoptosis by **Capivasertib** and other PI3K/AKT pathway inhibitors in various cancer cell lines.

Table 1: Caspase-3/7 Activity in Cancer Cell Lines Treated with **Capivasertib**

Cell Line	Cancer Type	Treatment	Fold Change in Caspase-3/7 Activity (vs. Control)	Reference
SNU601-R	Gastric Cancer	5 nM SN38 + 1 $\mu$ M Capivasertib	~1.8	[7]
AGS-R	Gastric Cancer	5 nM SN38 + 1 $\mu$ M Capivasertib	~2.5	[7]
WSU-DLCL2	Diffuse Large B-cell Lymphoma	Capivasertib + Venetoclax	Rapid induction	[8]
SUDHL-4	Diffuse Large B-cell Lymphoma	Capivasertib + Venetoclax	Rapid induction	[8]
Glioblastoma Cells	Glioblastoma	Capivasertib	Dose-dependent increase	[9]

| Brain Metastasis Cells | Brain Metastasis | **Capivasertib** | Dose-dependent increase |[9] |

Table 2: Illustrative Data for Annexin V-Positive Cells Following PI3K/AKT Pathway Inhibition  
(Note: The following data is representative of the effects of PI3K/AKT inhibitors and is intended for illustrative purposes.)

Cell Line	Cancer Type	Treatment	% Annexin V Positive Cells	Reference (Illustrative)
HCT-116	Colorectal Cancer	6.0 nM Actinomycin V	61.53	[10]
MDA-MB-231	Breast Cancer	Doxorubicin	43.2 (Early + Late)	[11]

| HTLV-1 Transformed Cells | T-cell Leukemia | AKT inhibitor II | Dose-dependent increase |[1] |

Table 3: Illustrative Data for TUNEL-Positive Cells Following PI3K/AKT Pathway Inhibition

(Note: The following data is representative of the effects of PI3K/AKT inhibitors and is intended for illustrative purposes.)

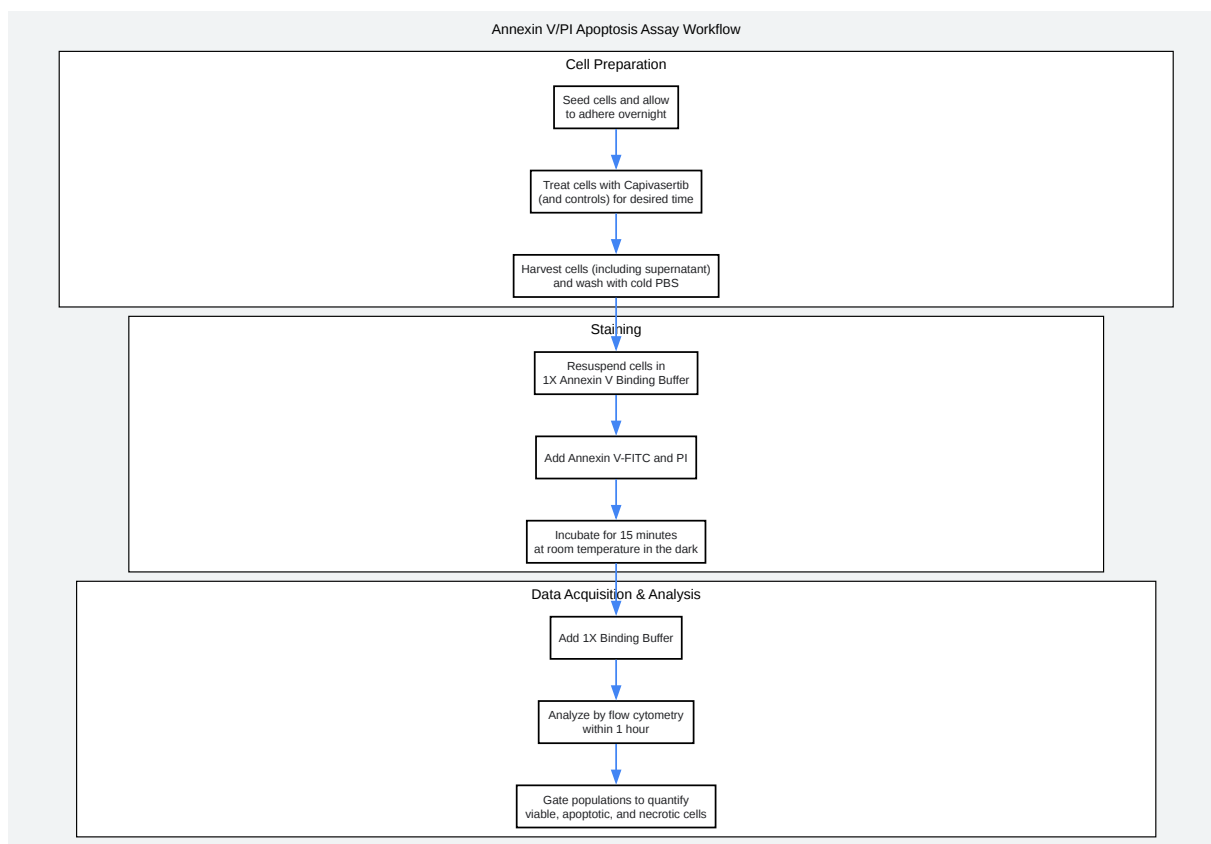
Cell Line	Cancer Type	Treatment	% TUNEL Positive Cells	Reference (Illustrative)
NCI-H460	Lung Cancer	10 $\mu$ M LY294002 + 100 ng/ml TRAIL	~35	[9]
H9c2	Cardiomyocytes	Hypoxia/Reoxygenation	21.39	

| HTLV-1 Transformed Cells | T-cell Leukemia | LY294002 | Dose-dependent increase |[1] |

## Experimental Protocols

### Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.



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Workflow for Annexin V/PI apoptosis assay.

Materials:

- Cancer cell line of interest
- **Capivasertib**
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (for adherent cells)

- Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer

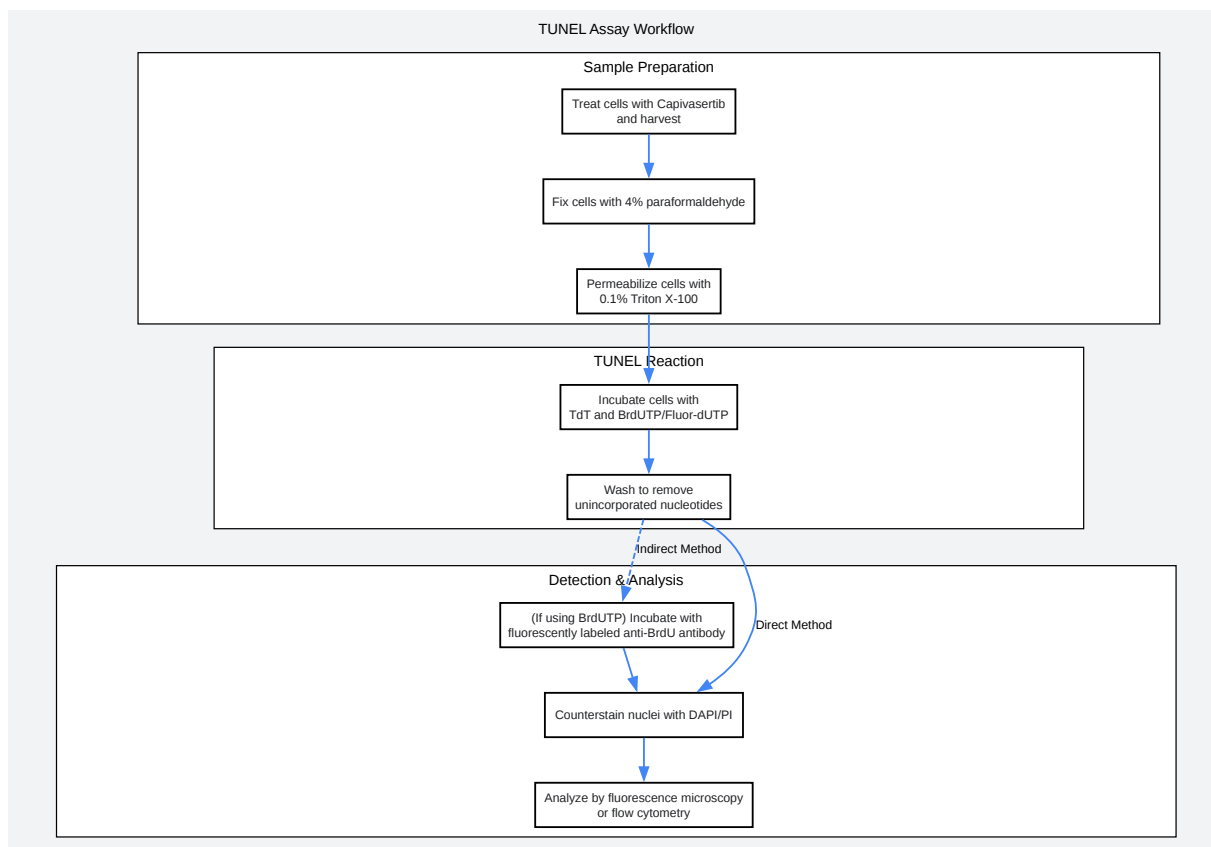
Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
- Treatment: Treat cells with various concentrations of **Capivasertib** and/or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis (e.g., staurosporine).
- Cell Harvesting:
  - Adherent cells: Aspirate the medium (save it, as it may contain floating apoptotic cells), wash cells with PBS, and detach with Trypsin-EDTA. Neutralize trypsin with complete medium and combine with the saved supernatant.
  - Suspension cells: Collect cells directly by centrifugation.
- Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
- Staining:
  - Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
  - Resuspend the cell pellet in 100  $\mu$ L of 1X Binding Buffer.
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to the cell suspension.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Add 400  $\mu$ L of 1X Binding Buffer to each tube.

- Analyze the samples on a flow cytometer within one hour of staining.
- Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
- Acquire data for at least 10,000 events per sample.
- Data Analysis: Quantify the percentage of cells in each quadrant:
  - Lower-left (Annexin V-/PI-): Live cells
  - Lower-right (Annexin V+/PI-): Early apoptotic cells
  - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
  - Upper-left (Annexin V-/PI+): Necrotic cells

## Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.



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### Workflow for TUNEL apoptosis assay.

#### Materials:

- Cancer cell line of interest
- **Capivasertib**
- PBS
- 4% Paraformaldehyde in PBS
- Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)
- TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)



- Nuclear counterstain (e.g., DAPI or PI)
- Fluorescence microscope or flow cytometer

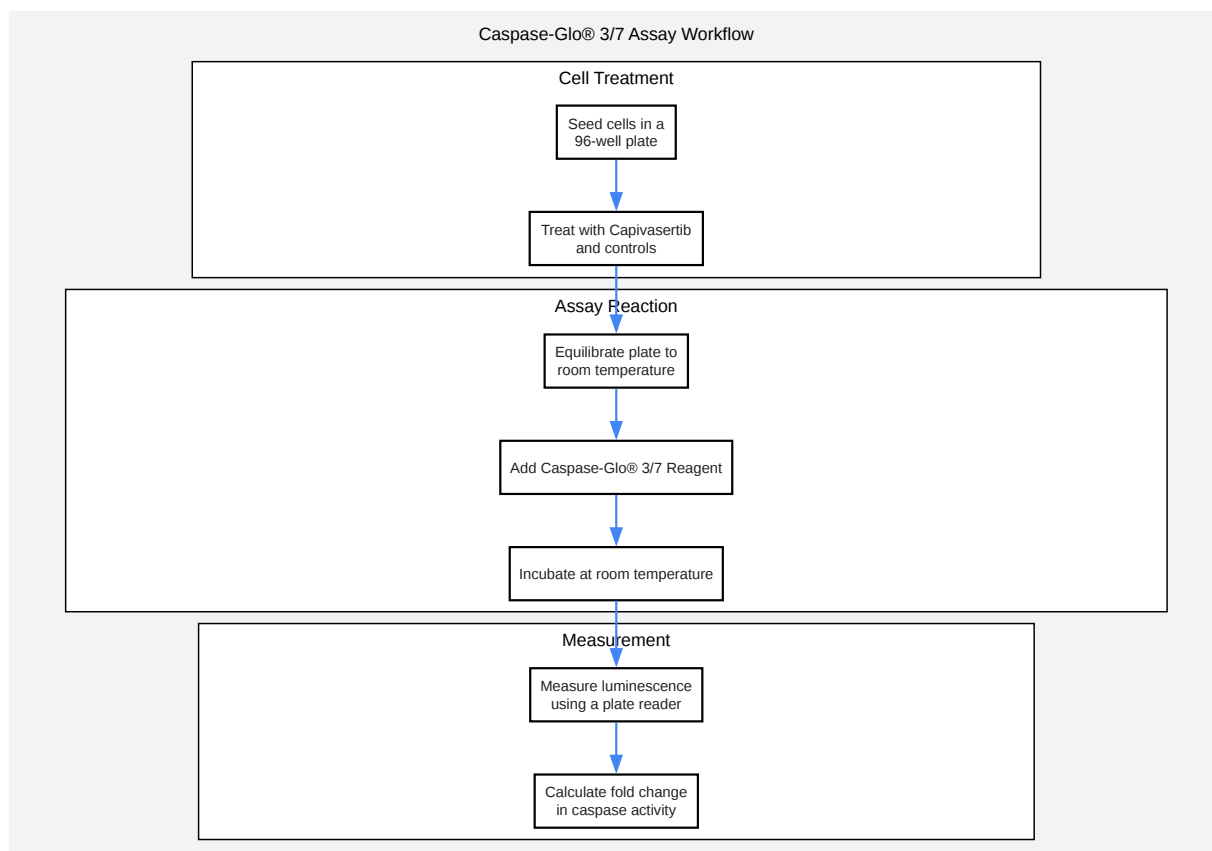
Procedure:

- Cell Treatment and Harvesting: Treat and harvest cells as described in the Annexin V protocol (steps 1-3).
- Fixation: Resuspend the cell pellet in 1% paraformaldehyde in PBS and incubate on ice for 15-30 minutes.
- Permeabilization: Wash the cells with PBS and resuspend in ice-cold 70% ethanol. Incubate on ice for at least 30 minutes (can be stored at -20°C for several days).
- TUNEL Reaction:
  - Wash the cells with wash buffer provided in the kit.
  - Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the fluorescently labeled dUTP in the reaction buffer).
  - Resuspend the permeabilized cells in the TUNEL reaction mixture.
  - Incubate for 60 minutes at 37°C in a humidified, dark chamber.
- Washing: Stop the reaction by adding a rinse buffer (as provided in the kit or PBS). Wash the cells twice to remove any unincorporated labeled nucleotides.
- Analysis:
  - For Fluorescence Microscopy: Resuspend the cells in a small volume of PBS and mount them on a microscope slide. Add a drop of mounting medium containing a nuclear counterstain like DAPI. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
  - For Flow Cytometry: Resuspend the cells in a buffer containing a nuclear stain like PI. Analyze the cells on a flow cytometer, detecting the fluorescence of the incorporated

nucleotide and the nuclear stain. Apoptotic cells will show a significant increase in fluorescence in the TUNEL channel.

## Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.



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Workflow for Caspase-Glo® 3/7 assay.

Materials:

- Cancer cell line of interest
- **Capivasertib**

- White-walled 96-well plates suitable for luminescence measurements
- Caspase-Glo® 3/7 Assay System
- Luminometer

Procedure:

- Cell Seeding: Seed cells in a white-walled 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells per well in 100 µL of medium).
- Treatment: Treat cells with a serial dilution of **Capivasertib** and appropriate controls (vehicle and positive control for apoptosis) for the desired duration.
- Assay Protocol:
  - Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
  - Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
  - Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
  - Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
  - Incubate the plate at room temperature for 1 to 3 hours, protected from light.
- Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis:
  - Subtract the average luminescence of the no-cell control wells from all other measurements.
  - Calculate the fold change in caspase activity by dividing the background-subtracted luminescence of the treated samples by the background-subtracted luminescence of the vehicle control samples.

By following these detailed protocols, researchers can effectively quantify the apoptotic effects of **Capivasertib** in cancer cell lines, providing valuable insights into its mechanism of action and therapeutic potential.

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